1-Methylcyclopentanol

Oxidation chemistry Alcohol classification Chromic acid oxidation

1-Methylcyclopentanol (1462-03-9) is a tertiary cycloalkanol that cannot be substituted by secondary isomers or generic cyclopentanol. Its quaternary carbon center blocks chromic acid oxidation and dehydrogenation—instead dehydrating exclusively to 1-methylcyclopentene. Essential for impurity control in ε-caprolactam production and synthesis of DPP-IV inhibitors and Lomifylline. Using 2- or 3-methylcyclopentanol risks reaction failure and unanticipated impurity profiles. For zeolite catalysis, it serves as a structurally defined tertiary alcohol probe with 268 K dehydration onset on HZSM-5. Verify purity specifications before ordering.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1462-03-9
Cat. No. B105226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopentanol
CAS1462-03-9
Synonyms1-Hydroxy-1-methylcyclopentane;  1-Methyl-1-cyclopentanol;  1-Methyl-1-hydroxycyclopentane;  1-Methylcyclopentan-1-ol;  1-Methylcyclopentyl Alcohol;  NSC 23230
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1(CCCC1)O
InChIInChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3
InChIKeyCAKWRXVKWGUISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopentanol (CAS 1462-03-9): Baseline Identity and Structural Context for Scientific Procurement


1-Methylcyclopentanol (CAS 1462-03-9) is a tertiary cycloalkanol with the molecular formula C₆H₁₂O and molecular weight of 100.16 g/mol [1]. Structurally, it features a cyclopentane ring bearing both a hydroxyl group and a methyl substituent at the C1 position (1-methylcyclopentan-1-ol), yielding a quaternary carbon center that fundamentally distinguishes it from secondary cyclopentanols and other methyl-substituted regioisomers [2]. At ambient temperature (20 °C), it exists as a white to almost white crystalline low-melting solid with a melting point of 36–37 °C, boiling point of 135–136 °C at atmospheric pressure, and density of 0.904 g/mL at 25 °C [3]. Its predicted pKa of 15.38 ± 0.20 reflects the acid–base behavior typical of tertiary alcohols [4]. This compound serves as a synthetic intermediate in pharmaceutical synthesis pathways, including the preparation of cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV and Lomifylline analogs, where the sterically congested tertiary alcohol functionality confers specific reactivity advantages over less substituted cyclopentanol derivatives [3].

Why 1-Methylcyclopentanol Cannot Be Directly Substituted by Other Methylcyclopentanols or Secondary Cyclopentanols


Generic substitution among methylcyclopentanol isomers or with unsubstituted cyclopentanol is not chemically or process-equivalent due to fundamentally divergent reaction pathways dictated by alcohol classification (tertiary vs. secondary) and regiochemistry. In the industrial dehydrogenation of cyclohexanol to cyclohexanone for ε-caprolactam production, 1-methylcyclopentanol behaves uniquely among the methylcyclopentanol impurity series: whereas 2- and 3-methylcyclopentanols undergo dehydrogenation to their corresponding ketones, 1-methylcyclopentanol resists dehydrogenation entirely and instead undergoes dehydration to 1-methylcyclopentene [1]. This divergent pathway directly alters the impurity profile in downstream oximation and Beckmann rearrangement steps, with 1-methylcyclopentanol ultimately contributing to δ-valerolactam formation via a distinct mechanistic route [1]. Furthermore, the tertiary alcohol nature of 1-methylcyclopentanol confers resistance to oxidation by chromic acid—a property not shared by secondary cyclopentanol or trans-2-methylcyclopentanol—which precludes its use as a direct substitute in synthetic sequences requiring alcohol oxidation as a key transformation [2]. Procurement decisions predicated on interchangeability with structurally similar cyclopentanols risk introducing unanticipated reaction outcomes, impurity generation, or synthetic route failure.

Quantitative Comparative Evidence: 1-Methylcyclopentanol Differentiation Data Guide


Tertiary vs. Secondary Alcohol Divergence: Oxidation Resistance of 1-Methylcyclopentanol Compared to Cyclopentanol

1-Methylcyclopentanol exhibits complete resistance to oxidation by chromic acid (Na₂Cr₂O₇/H₂SO₄/H₂O), whereas cyclopentanol and cis/trans-2-methylcyclopentanol undergo oxidation to their corresponding ketones [1]. This functional divergence stems directly from the tertiary alcohol classification of 1-methylcyclopentanol—bearing no α-hydrogen atoms on the carbinol carbon—which renders the chromic acid oxidation mechanism inoperative [1].

Oxidation chemistry Alcohol classification Chromic acid oxidation Synthetic route selection

Relative Dehydration Kinetics: 1-Methylcyclopentanol vs. Cyclopentanol under Acid Catalysis

1-Methylcyclopentanol undergoes dehydration faster than unsubstituted cyclopentanol when treated with concentrated sulfuric acid (H₂SO₄) [1][2]. The methyl group, acting as an electron-donating substituent, increases electron density at the α-carbon, facilitating more rapid protonation by the acid catalyst and stabilizing the resulting tertiary carbocation intermediate [1]. This electronic effect accelerates the rate-limiting carbocation formation step in the E1 dehydration mechanism relative to cyclopentanol, which lacks this electron-donating group and consequently exhibits slower overall dehydration [1].

Dehydration kinetics E1 elimination Carbocation stability Reaction rate comparison

Divergent Catalytic Fate in Industrial Dehydrogenation: 1-Methylcyclopentanol vs. 2- and 3-Methylcyclopentanol Isomers

Under industrial cyclohexanol dehydrogenation conditions (fixed-bed reactor, copper oxide–based catalyst), 1-methylcyclopentanol follows a fundamentally different reaction pathway compared to its 2- and 3-methylcyclopentanol regioisomers [1]. While 2- and 3-methylcyclopentanols undergo dehydrogenation to their corresponding methylcyclopentanones, 1-methylcyclopentanol is not dehydrogenated but instead undergoes dehydration exclusively to 1-methylcyclopentene [1]. This divergence arises from the tertiary alcohol structure at the C1 position, which precludes dehydrogenation on the C–O bond to form the corresponding cyclopentanone [1].

Heterogeneous catalysis ε-Caprolactam impurity profile Dehydrogenation vs. dehydration Process impurity control

Dehydration Onset Temperature on HZSM-5 Zeolite: 1-Methylcyclopentanol Adsorption and Reactivity Profiling

In-situ FTIR spectroscopy studies of 1-methylcyclopentanol adsorption on HZSM-5 zeolite reveal that dehydration to 1-methylcyclopentene occurs at 268 K (−5 °C), demonstrating a well-defined low-temperature reaction onset [1][2]. The study simultaneously monitors the formation of alkenyl carbenium ions and alkoxy surface species, providing mechanistic insight into the acid-site–mediated dehydration pathway [1]. While no direct comparator data for other methylcyclopentanols on the same zeolite system are available in this source, the 268 K dehydration onset temperature establishes a quantitative benchmark for catalytic reactivity evaluation and zeolite screening applications.

Zeolite catalysis In-situ FTIR spectroscopy Surface-mediated dehydration Carbenium ion intermediates

Acid-Catalyzed Hydration Synthesis Route: Quantified Yield from 1-Methylcyclopentene

A patented continuous-flow hydration process (BASF SE US2012/101306 A1) produces 1-methylcyclopentanol from 1-methylcyclopentene using Amberlyst 15 ion-exchange resin as a heterogeneous acid catalyst, achieving a yield of 39% under the specified conditions . The reaction proceeds in a continuously operated glass reactor (25 mm internal diameter, 200 mm height) in trickle mode at 55 °C, utilizing a solvent mixture of isopropanol and water . This yield figure provides a quantitative baseline for synthetic route comparison against alternative methods such as catalytic hydrogenation of 1-methylcyclopentanone, Grignard addition to cyclopentanone cyanohydrin, or methyllithium addition to cyclopentanone.

Synthetic methodology Heterogeneous catalysis Process chemistry Continuous-flow hydration

Validated Application Scenarios for 1-Methylcyclopentanol Based on Comparative Evidence


Synthetic Precursor for 1-Methylcyclopentene via Dehydration

1-Methylcyclopentanol serves as a kinetically advantaged precursor for 1-methylcyclopentene synthesis via acid-catalyzed E1 dehydration. The presence of the electron-donating methyl group accelerates dehydration relative to unsubstituted cyclopentanol [1], while in-situ FTIR studies confirm dehydration occurs at 268 K on HZSM-5 zeolite [2]. This application is particularly relevant for producing 1-methylcyclopentene as a synthetic intermediate or for mechanistic studies of alkene formation over solid acid catalysts.

Model Tertiary Alcohol Substrate for Zeolite Catalysis and Surface Chemistry Studies

The well-defined dehydration behavior of 1-methylcyclopentanol on HZSM-5 zeolite—with a quantified onset temperature of 268 K and simultaneous formation of alkenyl carbenium ions and alkoxy surface species [1][2]—positions it as an informative model substrate for probing acid-site–mediated dehydration mechanisms. Researchers investigating zeolite catalysis, surface-mediated elimination reactions, or carbocation intermediate detection can utilize this compound as a structurally defined tertiary alcohol probe.

Pharmaceutical Intermediate in Dipeptidyl Peptidase IV Inhibitor Synthesis

1-Methylcyclopentanol is employed as a reagent in the synthesis of cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV, as well as in the preparation of Lomifylline (L470200), a methylxanthine analog that induces Ca²⁺-release from intracellular stores via the ryanodine receptor [1]. The tertiary alcohol functionality provides steric bulk and metabolic stability characteristics valued in medicinal chemistry scaffold design.

Impurity Fate and Pathway Analysis in ε-Caprolactam Manufacturing

In ε-caprolactam production via cyclohexanol dehydrogenation, 1-methylcyclopentanol behaves as a distinct impurity species that follows a dehydration-only pathway rather than dehydrogenation, unlike 2- and 3-methylcyclopentanol isomers [1]. This divergent reactivity makes 1-methylcyclopentanol valuable as a reference standard for analytical method development, impurity tracking studies, and process troubleshooting in caprolactam manufacturing facilities where methylcyclopentanol impurities affect final product quality.

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